molecular formula C16H22O3 B1262737 Cordiaquinol J

Cordiaquinol J

货号: B1262737
分子量: 262.34 g/mol
InChI 键: SIHKZQDGUPOURP-OWCLPIDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cordiaquinol J (C₁₆H₂₂O₄Na) is a bioactive quinone-derived compound isolated from the heartwood of Cordia fragrantissima . It exists as pale pink crystals and was identified through advanced spectroscopic techniques, including 1D/2D NMR and ESI-TOFMS . Its structure features a hydroquinone core with an aliphatic side chain, a hallmark of meroterpenoid quinones from Cordia species, which are biosynthesized via C-alkylation of p-hydroxybenzoic acid with prenyl units .

属性

分子式

C16H22O3

分子量

262.34 g/mol

IUPAC 名称

(5R,8aS,10aR)-5,8a-dimethyl-6,7,8,9,10,10a-hexahydroanthracene-1,4,5-triol

InChI

InChI=1S/C16H22O3/c1-15-6-3-7-16(2,19)14(15)8-10-11(9-15)13(18)5-4-12(10)17/h4-5,14,17-19H,3,6-9H2,1-2H3/t14-,15+,16-/m1/s1

InChI 键

SIHKZQDGUPOURP-OWCLPIDISA-N

手性 SMILES

C[C@@]12CCC[C@@]([C@@H]1CC3=C(C=CC(=C3C2)O)O)(C)O

规范 SMILES

CC12CCCC(C1CC3=C(C=CC(=C3C2)O)O)(C)O

同义词

cordiaquinol J

产品来源

United States

化学反应分析

Acid-Catalyzed Cyclization

  • Epoxy terpenoids undergo ring-opening under acidic conditions to form carbocation intermediates, which cyclize into naphthoquinone frameworks (e.g., cordiachromes) .

  • Example: Cyclization of geranyl pyrophosphate derivatives yields hydroquinones like cordiaquinol C .

Oxidative Modifications

  • Hydroquinones (e.g., cordiaquinols) are oxidized to quinones (e.g., cordiachromes) via silver oxide or enzymatic pathways .

Synthetic Optimization Strategies

Design of Experiments (DoE) methods have been applied to optimize related reactions:

ParameterRange TestedOptimal ConditionsYield ImprovementSource
Residence time0.5–3.5 min2.5 min32% → 89%
Temperature30–70°C55°C
Equivalents (base)2–106.5

Biological Activity Context

While not a direct reaction, cordiaquinol derivatives exhibit redox-mediated bioactivity:

  • Cytotoxicity : IC₅₀ values of 0.2–6.9 μM against cancer cell lines via ROS generation .

  • Anti-inflammatory : NO inhibition (IC₅₀ = 50–105 μM in RAW264.7 cells) .

Critical Data Gaps

  • No peer-reviewed studies explicitly describe Cordiaquinol J’s synthesis or reactions.

  • Proposed mechanisms are extrapolated from structurally analogous compounds (e.g., cordiaquinol C, cordiachrome J).

Recommendations for Future Research

  • Conduct targeted DoE studies on terpenoid hydroquinone functionalization (e.g., methylation, epoxidation).

  • Explore photochemical or enzymatic oxidation pathways for quinone/hydroquinone interconversion .

相似化合物的比较

Key Findings:

  • Anti-leishmanial Potency: this compound outperforms Cordiaquinol I (IC₅₀ = 3.2 μM vs. 5.8 μM), likely due to its sodium-adduct stabilization enhancing target interaction .
  • Antifungal Activity: Cordiaquinol C and Cordiachrome C show weak-to-moderate activity against C. albicans (IC₅₀ = 4.6–7.7 μM), whereas this compound remains untested in this area .

Functional Comparison with Broader Meroterpenoid Quinones

Anti-Tubercular and Antimalarial Activities

  • Cordiachrome C: Exhibits potent anti-tubercular activity (MIC = 1.6 μg/mL against Mycobacterium tuberculosis), surpassing this compound’s undefined performance in this domain .
  • Diacetylcordiaquinol C: Active against Plasmodium falciparum (IC₅₀ = 2.1 μM), suggesting side-chain acetylation enhances antimalarial efficacy .

Structural-Activity Relationships (SAR)

  • Side-Chain Modifications: Sodium adducts in this compound may improve solubility and bioavailability compared to non-ionic analogs like Cordiaquinol C .
  • Oxidation State: Quinones (e.g., Cordiachrome C) demonstrate higher cytotoxicity than hydroquinones (e.g., this compound), likely due to redox cycling and oxidative stress induction .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing Cordiaquinol J from natural sources?

  • Answer: Isolation typically involves bioassay-guided fractionation using techniques like column chromatography (e.g., silica gel, HPLC) paired with spectroscopic methods (NMR, MS) for structural elucidation. Ensure purity validation via HPLC-UV/ELSD (>95%) and confirm stereochemistry via X-ray crystallography or circular dichroism. Reproducibility requires repeated isolation batches and cross-validation with literature data .

Q. How should researchers design initial bioactivity screening assays for this compound?

  • Answer: Prioritize target-specific assays (e.g., enzyme inhibition, antimicrobial susceptibility) with positive/negative controls. Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA for triplicate measurements). Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule out non-specific effects .

Q. What are the best practices for ensuring compound purity and stability during experimental workflows?

  • Answer: Monitor stability under varying conditions (pH, temperature) via accelerated degradation studies. Use orthogonal analytical methods (HPLC, TLC) for purity checks. Document storage conditions (e.g., inert atmosphere, −20°C) and validate stability over time .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Answer: Conduct in silico molecular docking to predict binding targets, followed by competitive binding assays (e.g., SPR, ITC) to validate interactions. Cross-reference with transcriptomic/proteomic profiling to identify downstream pathways. Address discrepancies by revisiting assay conditions (e.g., buffer pH, cofactors) and validating hypotheses through knock-out/knock-in models .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer: Employ modular synthesis routes (e.g., Suzuki coupling, esterification) to introduce functional groups. Prioritize derivatives based on computational ADMET predictions. Validate synthetic yields and stereochemical fidelity via LC-MS and NOESY NMR. Use multivariate statistical analysis (e.g., PCA) to correlate structural modifications with bioactivity .

Q. How should researchers design in vivo efficacy studies for this compound while addressing ethical and reproducibility concerns?

  • Answer: Adopt blinded, randomized controlled trials (RCTs) in disease-relevant animal models (e.g., xenograft mice for anticancer studies). Include power analysis to determine sample size and predefine endpoints (tumor volume, survival rate). Obtain ethical approval for humane endpoints and adhere to ARRIVE guidelines for reporting. Validate results through independent replication cohorts .

Q. What advanced analytical techniques are critical for resolving this compound’s pharmacokinetic (PK) limitations?

  • Answer: Use LC-MS/MS for plasma pharmacokinetic profiling (Cₘₐₓ, t₁/₂) and tissue distribution studies. Incorporate microsomal stability assays (e.g., liver microsomes) to assess metabolic liability. Apply PBPK modeling to predict human PK and guide formulation strategies (e.g., nanoencapsulation for bioavailability enhancement) .

Methodological Considerations

  • Data Contradiction Analysis: Systematically compare experimental variables (e.g., cell line specificity, assay sensitivity) and employ meta-analysis frameworks to reconcile conflicting results .
  • Ethical Compliance: Document IRB/IACUC approvals (committee name, protocol number) and ensure consent forms for human/animal studies are archived .
  • Statistical Rigor: Predefine significance thresholds (e.g., p < 0.01 for high-throughput screens) and correct for multiple comparisons (e.g., Bonferroni adjustment) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。